molecular formula C16H24N2O3 B13792199 Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)- CAS No. 93142-86-0

Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)-

Cat. No.: B13792199
CAS No.: 93142-86-0
M. Wt: 292.37 g/mol
InChI Key: FJULPDQUPFBURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37336 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- typically involves the reaction of acetanilide with butoxy and dimethylcarbamoylmethyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- include:

Uniqueness

Its butoxy and dimethylcarbamoylmethyl groups provide additional versatility in chemical reactions and potential therapeutic effects .

Properties

CAS No.

93142-86-0

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

2-(N-acetyl-2-butoxyanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C16H24N2O3/c1-5-6-11-21-15-10-8-7-9-14(15)18(13(2)19)12-16(20)17(3)4/h7-10H,5-6,11-12H2,1-4H3

InChI Key

FJULPDQUPFBURM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.